molecular formula C16H19NO2 B12290347 N-2-Naphthalenyl-L-leucine

N-2-Naphthalenyl-L-leucine

Cat. No.: B12290347
M. Wt: 257.33 g/mol
InChI Key: XFQFSRJCABMTBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Naphthalenyl-L-leucine typically involves the reaction of L-leucine with 2-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

N-2-Naphthalenyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-2-Naphthalenyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s naphthalene ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form chiral stationary phases for chromatographic separations sets it apart from other similar compounds. Additionally, its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-methyl-2-(naphthalen-2-ylamino)pentanoic acid

InChI

InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)

InChI Key

XFQFSRJCABMTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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